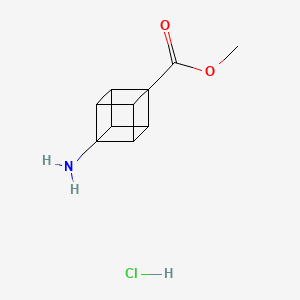

Methyl 4-aminocubane-1-carboxylate hydrochloride

Description

Methyl 4-aminocubane-1-carboxylate hydrochloride (CAS 1620821-59-1) is a cubane-derived organic compound with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . It is a pale yellow solid with a decomposition temperature of 195°C and is stored under inert atmospheric conditions at room temperature . The compound is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), necessitating precautions during handling . Its primary applications are restricted to laboratory research, explicitly excluding pharmaceutical, agricultural, or consumer product development .

Properties

IUPAC Name |

methyl 4-aminocubane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11;/h2-7H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZGEDRFHBTSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620821-59-1 | |

| Record name | methyl 8-aminocubane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminocubane-1-carboxylate hydrochloride typically involves multiple steps, starting from simpler cubane derivatives. One common method includes the functionalization of cubane-1-carboxylate followed by amination and methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of Methyl 4-aminocubane-1-carboxylate hydrochloride may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminocubane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted cubane derivatives.

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties

Methyl 4-aminocubane-1-carboxylate hydrochloride serves as a bioisostere for benzene rings, which enhances the pharmacological properties of compounds while reducing toxicity. This characteristic is particularly valuable in drug design, where modifications to existing drug structures can improve efficacy and safety profiles. The cubane structure allows for the exploration of novel therapeutic agents with improved activity against various biological targets .

Potential Bioactive Molecule

Research has indicated that cubane derivatives, including methyl 4-aminocubane-1-carboxylate hydrochloride, exhibit potential as bioactive molecules. These compounds have been investigated for their effects on various biological systems, including their ability to interact with receptors and enzymes that play crucial roles in disease processes . The unique three-dimensional arrangement of atoms in cubane derivatives may offer advantages in binding affinity and selectivity.

Organic Synthesis

Building Block for Complex Synthesis

Methyl 4-aminocubane-1-carboxylate hydrochloride is utilized as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the construction of more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Novel Derivatives

The compound has been employed in the synthesis of novel cubane derivatives that possess varied functional groups, enhancing their applicability in different chemical contexts. Researchers have explored its use in reactions such as alkylation and acylation to create diverse chemical entities .

Materials Science

Polymer Chemistry

In materials science, methyl 4-aminocubane-1-carboxylate hydrochloride can be incorporated into polymer matrices to develop new materials with enhanced mechanical properties. The rigidity and stability of the cubane structure contribute to the overall performance of the resulting materials, making them suitable for applications in coatings, adhesives, and composites .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-aminocubane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The cubane structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Cubane derivatives are distinguished by their unique cubic geometry, which introduces high strain energy and distinct reactivity compared to cycloalkane analogs. Key structural analogs include:

- Cubane vs.

- Substituent Effects: The 4-amino group in the target compound contrasts with the 3-aminocyclopentane derivative, which lacks a hydrochloride salt and exhibits lower molecular weight .

Physicochemical Properties

- Thermal Stability : The cubane compound’s decomposition at 195°C suggests moderate thermal stability, typical of strained hydrocarbons. Cyclopentane derivatives may exhibit lower decomposition points due to reduced ring strain .

Biological Activity

Methyl 4-aminocubane-1-carboxylate hydrochloride is a compound belonging to the cubane family, characterized by its unique cubic structure. This structure not only imparts distinct chemical and physical properties but also suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- Synthesis : The synthesis typically involves multi-step reactions starting from simpler cubane derivatives, including functionalization, amination, and methylation techniques. The use of specific catalysts and solvents is crucial for achieving high yields and purity.

The biological activity of Methyl 4-aminocubane-1-carboxylate hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies indicate that the compound may modulate signaling pathways associated with cell growth and apoptosis. However, the exact mechanisms remain under investigation.

Anticancer Properties

Several studies have explored the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on cancer cell proliferation. In vitro assays demonstrated that methyl 4-aminocubane-1-carboxylate hydrochloride could induce apoptosis in specific cancer cell lines, suggesting its utility in cancer therapy .

Anti-inflammatory Effects

Research has also indicated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cellular models, which could make it a candidate for treating inflammatory diseases .

Antiviral Activity

In a study focusing on HIV-1 replication, methyl 4-aminocubane-1-carboxylate hydrochloride demonstrated promising inhibitory activity against viral replication in cell cultures. This suggests potential applications in antiviral drug development .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of methyl 4-aminocubane-1-carboxylate hydrochloride, a comparison with similar compounds can be insightful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-aminocubane-1-carboxylate | Anticancer, anti-inflammatory, antiviral | Hydrochloride form enhances solubility |

| Cubane derivatives | Varies widely; some show bioactivity | Structural diversity leads to varied activities |

| Aminocubane derivatives | Potentially bioactive | Varies based on substituents |

Case Study: Anticancer Activity

A recent study investigated the effects of methyl 4-aminocubane-1-carboxylate hydrochloride on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers such as caspase activation and PARP cleavage .

Case Study: Anti-inflammatory Mechanism

In another study focusing on inflammatory pathways, the compound was found to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential role in modulating immune responses during inflammation .

Future Directions

The ongoing research into methyl 4-aminocubane-1-carboxylate hydrochloride highlights its potential across various therapeutic areas. Future studies should aim to elucidate its precise mechanisms of action, optimize its pharmacokinetic properties, and evaluate its efficacy in vivo.

Q & A

Q. Advanced Research Focus

- Reactivity Prediction : Perform DFT calculations to map electron density on the cubane core, identifying nucleophilic/electrophilic sites. Compare with experimental kinetics from analogous compounds (e.g., cyclopropane derivatives) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using PubChem-derived structural data to guide pharmacological testing .

- Crystal Packing Analysis : Use Mercury software to predict hydrogen-bonding motifs and lattice stability .

What methodologies assess chemical stability under experimental conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, monitoring decomposition via HPLC .

- pH Stability Profiling : Conduct kinetic studies in buffers (pH 1–13) to identify hydrolysis-prone functional groups (e.g., ester linkages) .

- Long-Term Stability : Use Arrhenius modeling to extrapolate shelf-life from accelerated stability data (40°C/75% RH for 6 months) .

How should pharmacological studies evaluate bioactivity while addressing confounding factors?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Use Michaelis-Menten kinetics with positive controls (e.g., L-NAME for nitric oxide synthase) to quantify potency .

- Cellular Uptake Studies : Employ fluorescent analogs or radiolabeled compounds to track bioavailability and membrane permeability .

- Confounder Mitigation : Include sham-treated controls and use multivariate regression to account for batch variability or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.